molecular formula C8H12N2O2 B2474002 1-[(E)-But-2-enoyl]azetidine-2-carboxamide CAS No. 2172619-35-9

1-[(E)-But-2-enoyl]azetidine-2-carboxamide

Cat. No.: B2474002
CAS No.: 2172619-35-9
M. Wt: 168.196
InChI Key: XAKSGWSGHSSQPM-UHFFFAOYSA-N
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Description

1-[(E)-But-2-enoyl]azetidine-2-carboxamide is a fascinating compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the but-2-enoyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it presents some challenges due to the inherent reactivity of the intermediates.

Industrial production methods often involve the polymerization of azetidine monomers through anionic or cationic ring-opening polymerization . These methods allow for the production of polyamines with various structures, which can be further functionalized to obtain the desired compound.

Chemical Reactions Analysis

1-[(E)-But-2-enoyl]azetidine-2-carboxamide undergoes several types of chemical reactions due to its strained ring structure. Some of the common reactions include:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine amines.

Scientific Research Applications

1-[(E)-But-2-enoyl]azetidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) by disrupting its dimerization and DNA-binding activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

1-[(E)-But-2-enoyl]azetidine-2-carboxamide can be compared to other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-3-carboxamide. While these compounds share the azetidine core, their functional groups and reactivity differ significantly . For instance, azetidine-2-carboxylic acid is known for its role as a non-proteinogenic amino acid, while azetidine-3-carboxamide has applications in medicinal chemistry as a potential drug candidate .

The uniqueness of this compound lies in its combination of the but-2-enoyl group with the azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(E)-but-2-enoyl]azetidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-7(11)10-5-4-6(10)8(9)12/h2-3,6H,4-5H2,1H3,(H2,9,12)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKSGWSGHSSQPM-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172619-35-9
Record name 1-(but-2-enoyl)azetidine-2-carboxamide
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